2-(3-chloro-4-methylphenyl)acetonitrile
Description
Properties
CAS No. |
529511-55-5 |
|---|---|
Molecular Formula |
C9H8ClN |
Molecular Weight |
165.6 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 2 3 Chloro 4 Methylphenyl Acetonitrile
Reactivity of the Active Methylene (B1212753) Moiety (–CH2CN)
The methylene group (–CH2–) adjacent to the cyano group in 2-(3-chloro-4-methylphenyl)acetonitrile is known as an "active methylene" group. Its activity stems from the electron-withdrawing nature of the nitrile, which increases the acidity of the methylene protons.
Deprotonation and Nucleophilic Reactivity
The protons of the active methylene group are acidic enough to be removed by a suitable base, generating a carbanion. ntnu.no This carbanion is a potent nucleophile and can participate in a range of carbon-carbon bond-forming reactions. While specific studies on the deprotonation of this compound are not extensively detailed in the available literature, the reactivity is analogous to other phenylacetonitrile (B145931) derivatives. thieme-connect.de The resulting nucleophile can undergo reactions such as alkylation and Michael additions.
The general reactivity of the active methylene group can be represented as follows:
Reaction Scheme: Deprotonation and Nucleophilic Attack``` Cl-C₆H₃(CH₃)-CH₂CN + Base → [Cl-C₆H₃(CH₃)-CHCN]⁻ + Base-H⁺ [Cl-C₆H₃(CH₃)-CHCN]⁻ + E⁺ → Cl-C₆H₃(CH₃)-CH(E)CN (where E⁺ is an electrophile)
This nucleophilic character is fundamental to many of the synthetic applications of phenylacetonitriles, including the synthesis of various heterocyclic systems.
nih.govresearchgate.net
Conversion to Heterocyclic Compounds
The active methylene group of this compound is a key building block for the synthesis of various heterocyclic compounds. nih.govresearchgate.netnih.govOne of the most prominent methods for this is the Gewald reaction, which is widely used for the synthesis of 2-aminothiophenes. nih.govAlthough specific examples utilizing this compound in the Gewald reaction are not explicitly documented, the general applicability of this reaction to methylene-active nitriles suggests its potential.
nih.gov
Furthermore, the condensation of active methylene compounds with other reagents is a common strategy for building heterocyclic rings. For instance, reactions with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyridines, pyrimidines, and other nitrogen-containing heterocycles. researchgate.netresearchgate.netThe versatility of the active methylene group allows it to be a precursor in the construction of diverse molecular scaffolds.
nih.govresearchgate.net
Transformations of the Cyano Group (–CN)
The cyano group of this compound is a versatile functional group that can be converted into a variety of other functionalities, including amides and esters. It can also participate in cycloaddition reactions.
Conversion to Amides via Aerobic Oxidative Decyanation–Amidation
A notable transformation of arylacetonitriles, including presumably this compound, is the conversion to amides through an iron-catalyzed aerobic oxidative decyanation–amidation reaction. rsc.orgrsc.orgThis process involves the cleavage of the carbon-cyano bond and the formation of a new carbon-nitrogen bond with an amide nitrogen source, such as urea. rsc.orgrsc.orgThis method provides a direct route to primary aryl amides.
rsc.org
The general scheme for this transformation is as follows:
*Reaction Scheme: Aerobic Oxidative Decyanation–Amidation*
Ar-CH₂CN + H₂N-CO-NH₂ --[Fe-catalyst, O₂]--> Ar-CONH₂
This reaction is significant as it offers a practical and efficient way to synthesize amides, which are important structural motifs in many biologically active compounds.
rsc.org
Esterification Reactions
While direct esterification of the cyano group in this compound is not a standard transformation, nitriles can be converted to esters through alcoholysis, often under acidic or basic conditions. A common method is the Pinner reaction, which involves treating the nitrile with an alcohol in the presence of a strong acid like HCl to form an imidate salt, which is then hydrolyzed to the ester.
Additionally, methods like the Steglich esterification, while typically used for carboxylic acids, have been adapted for use with nitriles in some contexts, where acetonitrile (B52724) can act as a solvent and a participant in the reaction.
researchgate.net
Dipolar Cycloaddition Reactions
The cyano group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. wikipedia.orgA prominent example is the reaction of nitriles with organic azides to form tetrazoles, which are important five-membered heterocyclic compounds. This reaction, often catalyzed by a Lewis acid, is a type of [3+2] cycloaddition.
uchicago.edu
The general reaction is as follows:
*Reaction Scheme: [3+2] Cycloaddition of a Nitrile with an Azide*
R-C≡N + R'-N₃ → Tetrazole
This reaction provides an efficient route to highly substituted tetrazoles, which are valuable in medicinal chemistry and materials science.
wikipedia.orguchicago.edu
Table of Compounds Mentioned
Compound Name Synonym(s) This compound (3-Chloro-4-methylphenyl)acetonitrile 2-Aminothiophene --- Tetrazole --- Amide Carboxamide Ester Carboxylate ester Urea Carbamide Acetonitrile Ethanenitrile, Methyl cyanide Pinner Salt Imidate salt
This article provides a focused overview of the chemical reactivity and transformations of this compound, highlighting the synthetic utility of its active methylene and cyano functional groups. The reactions discussed are fundamental to the broader field of organic synthesis and demonstrate the versatility of this compound as a building block for more complex molecules.
Reactivity of the Substituted Aromatic Ring
The reactivity of the aromatic ring in this compound is fundamentally governed by the electronic and steric effects of the chloro, methyl, and cyanomethyl substituents. These groups influence the electron density of the benzene (B151609) ring and direct the position of incoming electrophiles during aromatic substitution reactions.
Further Aromatic Functionalization
Further functionalization of the aromatic ring of this compound primarily involves electrophilic aromatic substitution reactions. In these reactions, an electrophile attacks the electron-rich benzene ring, replacing one of the hydrogen atoms. The existing substituents on the ring dictate the position of this substitution.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., Cl, Br) typically using a Lewis acid catalyst. masterorganicchemistry.com
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.
Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst. masterorganicchemistry.com
Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide and a Lewis acid catalyst. masterorganicchemistry.com
The first step in these reactions, the attack by the electrophile to form a carbocation intermediate known as a sigma complex or arenium ion, is typically the rate-determining step. minia.edu.egyoutube.com The stability of this intermediate is crucial in determining the reaction's feasibility and the orientation of the incoming group. minia.edu.egyoutube.com
Influence of Chlorine and Methyl Substituents on Reactivity
The directing effects of the chlorine and methyl groups on the aromatic ring of this compound are a key aspect of its reactivity in electrophilic aromatic substitution.
Methyl Group (-CH3): The methyl group is an activating, ortho-, para-directing group. libretexts.org It donates electron density to the ring through an inductive effect and hyperconjugation, thereby increasing the ring's nucleophilicity and making it more reactive towards electrophiles. stackexchange.com It directs incoming electrophiles to the positions ortho and para to itself. libretexts.org
Chlorine Atom (-Cl): The chlorine atom is a deactivating, yet ortho-, para-directing group. quora.comyoutube.com It exhibits a dual electronic effect. Through its inductive effect, the electronegative chlorine atom withdraws electron density from the ring, deactivating it towards electrophilic attack. quora.com However, through resonance, the lone pairs on the chlorine atom can be donated to the ring, increasing electron density at the ortho and para positions. quora.com This resonance effect, while weaker than the inductive effect, is sufficient to direct incoming electrophiles to these positions. youtube.com
Derivatives and Analogs of 2 3 Chloro 4 Methylphenyl Acetonitrile
Synthesis of Structurally Related Arylacetonitriles
Arylacetonitriles are a significant class of organic compounds, valued as intermediates in the synthesis of more complex molecules. wikipedia.org Their preparation can be achieved through several established and modern synthetic routes.
A foundational method is the Kolbe nitrile synthesis, which involves the reaction of a benzyl (B1604629) halide, such as benzyl chloride, with an alkali metal cyanide like sodium cyanide. wikipedia.orgorgsyn.org This nucleophilic substitution reaction, typically proceeding via an SN2 mechanism, is a direct and widely used approach for creating the cyanomethyl-aryl structure. pearson.com
Modern advancements have introduced catalytic methods that offer milder conditions and broader substrate compatibility. The direct cyanation of benzylic alcohols is a powerful alternative to using halides. nih.gov This transformation can be catalyzed by various Lewis acids, such as B(C₆F₅)₃, which activates the alcohol for displacement. nih.gov In this context, isonitriles have been developed as a safer alternative to traditional toxic cyanide sources. nih.gov Nickel-catalyzed reactions have also proven effective, for instance, in the reaction of benzyl chlorides with trimethylsilyl (B98337) cyanide (TMSCN) under base-free conditions. rsc.org
Furthermore, catalytic cyanation can be achieved from benzylic amines. A method analogous to the Sandmeyer reaction allows for the conversion of α-(hetero)aryl amines into the corresponding nitriles using CO₂/NH₃ as the cyanide source, catalyzed by a nickel complex. acs.orgnih.gov This protocol demonstrates good tolerance for various functional groups, including chloro and ether groups. acs.orgnih.gov The table below summarizes the yields for the cyanation of various substituted benzyl ammonium (B1175870) salts. nih.gov
| Substrate (Ammonium Salt) | Product (Aryl Acetonitrile) | Yield (%) |
|---|---|---|
| 4-Methoxybenzylammonium | (4-methoxyphenyl)acetonitrile | 91 |
| 4-(Trifluoromethyl)benzylammonium | (4-(trifluoromethyl)phenyl)acetonitrile | 81 |
| 4-Fluorobenzylammonium | (4-fluorophenyl)acetonitrile | 74 |
| 4-Chlorobenzylammonium | (4-chlorophenyl)acetonitrile | 50 |
| 4-Phenylbenzylammonium | (4-biphenyl)acetonitrile | 80 |
| (Naphthalen-2-yl)methanaminium | 2-(naphthalen-2-yl)acetonitrile | 78 |
Exploration of Substituted Arylacetonitrile Derivatives
The aromatic ring of arylacetonitriles is amenable to modification through electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgmasterorganicchemistry.com Standard reactions such as nitration, halogenation, and sulfonation can introduce new substituents onto the ring. wikipedia.org The position of the incoming electrophile is directed by the existing substituents. lumenlearning.com In the parent compound, 2-(3-chloro-4-methylphenyl)acetonitrile, the chloro group is a deactivating, ortho, para-director, while the methyl group is an activating, ortho, para-director. libretexts.org Their combined influence will determine the regioselectivity of further substitutions.
The reactivity of the benzene (B151609) ring towards electrophilic attack is governed by the electronic properties of its substituents. lumenlearning.com Electron-donating groups, like the methyl group, activate the ring by increasing its electron density, making it more nucleophilic. lumenlearning.comnumberanalytics.com Conversely, electron-withdrawing groups, such as the chloro and the cyanomethyl group itself, deactivate the ring by decreasing its electron density. lumenlearning.comnumberanalytics.com
Another approach to modifying the aromatic core involves the direct C-H functionalization of arenes. For example, copper-catalyzed cyanation using benzyl nitrile as a cyanide surrogate can furnish aromatic nitriles. rsc.org This type of reaction allows for the introduction of a nitrile group onto a pre-functionalized aromatic ring.
The carbon atom situated between the phenyl ring and the nitrile group (the α-carbon) is known as an "active methylene (B1212753) unit". wikipedia.org The protons attached to this carbon are acidic due to the electron-withdrawing nature of the adjacent nitrile and phenyl groups, which stabilize the resulting carbanion (nitrile anion). This acidity allows for a variety of base-mediated C-C bond-forming reactions.
A primary method for derivatization at this position is α-alkylation. This can be achieved by treating the arylacetonitrile with a base to generate the carbanion, which then acts as a nucleophile to attack an alkyl halide. acs.org A more modern and environmentally benign approach is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, where alcohols serve as the alkylating agents in the presence of a transition-metal catalyst, such as iridium or nickel complexes. acs.orgrsc.orgrsc.org This process involves the temporary oxidation of the alcohol to an aldehyde or ketone, followed by a condensation with the arylacetonitrile and subsequent reduction of the resulting intermediate. acs.org This method avoids the use of stoichiometric and often toxic alkyl halides. acs.org
The scope of the α-alkylation of arylacetonitriles with primary alcohols has been explored using an N-heterocyclic carbene-iridium(I) complex as a catalyst. The reaction tolerates a range of substituents on the arylacetonitrile ring, as shown in the table below. rsc.org
| Arylacetonitrile | Alcohol | Product | Yield (%) |
|---|---|---|---|
| Phenylacetonitrile (B145931) | Benzyl alcohol | 2,3-Diphenylpropanenitrile | 96 |
| (4-Methoxyphenyl)acetonitrile | Benzyl alcohol | 3-Phenyl-2-(4-methoxyphenyl)propanenitrile | 98 |
| (4-Chlorophenyl)acetonitrile | Benzyl alcohol | 2-(4-Chlorophenyl)-3-phenylpropanenitrile | 94 |
| (4-Bromophenyl)acetonitrile | Benzyl alcohol | 2-(4-Bromophenyl)-3-phenylpropanenitrile | 93 |
| Phenylacetonitrile | 4-Methylbenzyl alcohol | 2-Phenyl-3-(p-tolyl)propanenitrile | 97 |
| Phenylacetonitrile | 4-Methoxybenzyl alcohol | 3-(4-Methoxyphenyl)-2-phenylpropanenitrile | 98 |
Another important reaction involving the α-carbon is the Knoevenagel condensation. wikipedia.orgsigmaaldrich.com This reaction involves the nucleophilic addition of the active methylene compound to an aldehyde or ketone, typically catalyzed by a weak base like piperidine, followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgjk-sci.com This method is widely used to synthesize various arylidene derivatives, which are themselves valuable synthons for heterocyclic compounds. scirp.org For instance, the condensation of arylacetonitriles with aromatic aldehydes produces α-phenylcinnamonitrile derivatives. orgsyn.org
Structure-Reactivity Relationships in Functionalized Arylacetonitriles
The reactivity of functionalized arylacetonitriles is intrinsically linked to their molecular structure, specifically the electronic nature of the substituents on the aromatic ring and at the α-carbon. These structural features influence both electrophilic substitution on the ring and nucleophilic reactions at the α-position.
Inductive Effect: This is the polarization of σ-bonds due to electronegativity differences. Groups like halogens (-Cl) and the cyanomethyl group (-CH₂CN) exert an electron-withdrawing inductive effect, pulling electron density from the ring and deactivating it towards electrophilic attack. numberanalytics.com Alkyl groups (-CH₃) have a weak electron-donating inductive effect.
Resonance Effect: This involves the delocalization of π-electrons between a substituent and the aromatic ring. Halogens, despite their inductive withdrawal, can donate a lone pair of electrons through resonance, which partially counteracts the deactivation. libretexts.org Groups like nitro (-NO₂) or carbonyl (-C=O) withdraw electrons from the ring via resonance. numberanalytics.com
The reactivity of the α-carbon is highly dependent on the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) on the phenyl ring increase the acidity of the α-protons. This is because EWGs help to stabilize the negative charge of the carbanion intermediate formed upon deprotonation. Kinetic studies on the reaction of substituted benzyl cyanide anions with electron-deficient aromatic compounds like 1,3,5-trinitrobenzene (B165232) have shown that the equilibrium constants for carbanion formation are directly influenced by the electronic nature of the ring substituent. rsc.org Therefore, an arylacetonitrile with an electron-withdrawing group, such as a nitro or chloro group, will more readily form the α-carbanion needed for alkylation or condensation reactions compared to one with an electron-donating group like a methoxy (B1213986) group. rsc.org
Advanced Spectroscopic and Structural Characterization in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. While specific experimental spectra for 2-(3-chloro-4-methylphenyl)acetonitrile are not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on established principles and data from analogous structures. illinois.eduorganicchemistrydata.org
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, and the methyl protons. The aromatic region would display a complex pattern due to the substitution on the phenyl ring. The proton ortho to the chloromethyl group would likely appear as a singlet or a narrowly split doublet, while the other two aromatic protons would show doublet or doublet of doublets splitting, depending on their coupling constants.
Purity Assessment: NMR is also a powerful tool for purity assessment. The presence of impurities would be indicated by extra peaks in the spectrum. By integrating the signals of the main compound against those of a certified internal standard, quantitative NMR (qNMR) can be used to determine the absolute purity of a sample.
Predicted ¹H and ¹³C NMR Data for this compound This table is predictive and based on typical chemical shift values for similar functional groups and substituted benzenes.
¹H NMR (in CDCl₃)| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.3-7.5 | m | 3H | Aromatic protons (Ar-H) |
| ~ 3.7 | s | 2H | Methylene protons (-CH₂CN) |
¹³C NMR (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~ 138 | Ar-C (quaternary) |
| ~ 135 | Ar-C (quaternary) |
| ~ 131 | Ar-CH |
| ~ 130 | Ar-CH |
| ~ 128 | Ar-CH |
| ~ 125 | Ar-C (quaternary) |
| ~ 117 | Nitrile (-C≡N) |
| ~ 23 | Methylene (-CH₂) |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups within a molecule by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit several key absorption bands. The most prominent of these would be the sharp, intense stretching vibration of the nitrile group (C≡N) typically found in the range of 2220-2260 cm⁻¹. Other significant bands would include C-H stretching vibrations from the aromatic ring and the methyl/methylene groups (around 2850-3100 cm⁻¹), C=C stretching vibrations of the aromatic ring (in the 1450-1600 cm⁻¹ region), and the C-Cl stretching vibration, which would appear in the fingerprint region (typically 600-800 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The nitrile (C≡N) stretch is also Raman active and often produces a strong signal. The symmetric vibrations of the aromatic ring are particularly strong in Raman spectra, providing a characteristic fingerprint for the substitution pattern.
Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C≡N | Stretch | 2220 - 2260 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2970 |
| Aromatic C=C | Stretch | 1450 - 1600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound (molecular formula C₉H₈ClN), the mass spectrum would provide key insights.
Molecular Ion Peak: Due to the presence of chlorine, which has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), the molecular ion will appear as a pair of peaks (M⁺ and M+2) separated by two mass-to-charge units (m/z). youtube.com The expected molecular weight for the ³⁵Cl isotope is approximately 165.03 g/mol . The relative intensity of the M⁺ to M+2 peak will be approximately 3:1, which is a characteristic signature for a molecule containing one chlorine atom.
Fragmentation Pattern: Upon electron ionization, the molecular ion can undergo fragmentation. The most likely fragmentation pathways involve the cleavage of the weakest bonds. A primary fragmentation would be the loss of a chlorine radical (•Cl) or the entire chloromethylphenyl group. Another common fragmentation for benzyl (B1604629) compounds is the cleavage of the C-C bond between the aromatic ring and the methylene group, leading to the formation of a stable tropylium-like cation or a chlorotropylium cation. The analysis of these fragments helps to piece together the molecular structure. youtube.comdocbrown.info
Predicted Mass Spectrometry Fragments Based on the structure and general fragmentation rules.
| m/z | Possible Fragment Identity |
|---|---|
| 165/167 | [M]⁺, Molecular ion |
| 130 | [M - Cl]⁺ |
| 129 | [M - HCl]⁺ |
X-ray Diffraction for Solid-State Molecular Structure Elucidation
X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions.
Currently, there are no publicly available crystal structures for this compound in crystallographic databases. If a suitable single crystal were grown, X-ray diffraction analysis would confirm the substitution pattern on the phenyl ring and provide insights into how the molecules pack in the crystal lattice. nih.gov This could reveal intermolecular interactions such as C-H···N or C-H···π interactions, which govern the solid-state properties of the compound.
Chromatographic Techniques for Separation and Analysis
Chromatographic methods are essential for the separation, purification, and analytical assessment of chemical compounds.
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds like this compound. It is also widely used to monitor the progress of chemical reactions.
A typical method for this compound would involve reversed-phase HPLC. In this mode, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) and water would be suitable. shimadzu.com The ratio can be adjusted to achieve optimal separation from starting materials, byproducts, or degradation products. Detection is commonly performed using a UV detector, as the phenyl ring is a strong chromophore. sigmaaldrich.com
Typical HPLC Parameters for Analysis
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Temperature | Ambient |
The molecule this compound is achiral as it does not possess a stereocenter and therefore does not have enantiomers. Consequently, it cannot be resolved into enantiomeric forms.
However, it serves as a valuable precursor for the synthesis of chiral molecules. For instance, substitution at the alpha-carbon (the -CH₂- group) can introduce a chiral center. A prime example is the synthesis of 2-amino-2-(3-chloro-4-methylphenyl)acetonitrile, which is a chiral α-aminonitrile. synhet.com The resulting racemic mixture of this chiral derivative would require separation into its individual enantiomers for applications in stereoselective synthesis or pharmacology.
This enantiomeric resolution can be achieved using chiral HPLC. This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for this purpose, often with mobile phases containing mixtures of alkanes and alcohols or polar organic solvents like acetonitrile. acs.orgphenomenex.com The determination of the enantiomeric excess (ee) of a stereoselective reaction product is a critical application of chiral HPLC. acs.org
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. It is particularly useful for investigating the properties of organic molecules like 2-(3-chloro-4-methylphenyl)acetonitrile.
Electronic Structure and Molecular Orbital Analysis
Quantum mechanical calculations are pivotal in understanding the electronic structure of molecules. numberanalytics.com The distribution of electrons within a molecule is described by molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular interest. numberanalytics.com The energies of these frontier orbitals and the gap between them are critical determinants of a molecule's reactivity and kinetic stability. A smaller HOMO-LUMO gap generally signifies higher reactivity. numberanalytics.com For this compound, DFT calculations can map the electron density surface, identify regions susceptible to electrophilic or nucleophilic attack, and calculate the energies of the HOMO and LUMO. This analysis reveals how the chloro and methyl substituents on the phenyl ring influence the electronic properties of the entire molecule, including the acetonitrile (B52724) group.
Prediction of Spectroscopic Properties
Computational chemistry provides powerful tools for the prediction of spectroscopic data, which is invaluable for structural elucidation. nih.gov DFT calculations can be employed to predict various spectroscopic parameters for this compound.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.gov By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to estimate the chemical shifts that would be observed experimentally. nih.gov Various functionals and basis sets can be used, and the accuracy of the prediction can be enhanced by considering solvent effects through models like the Polarizable Continuum Model (PCM). github.io For instance, the B3LYP functional with the 6-31G(d) basis set is a widely used level of theory for such predictions. nih.gov Machine learning approaches, trained on large datasets of computed and experimental data, are also emerging as a rapid and accurate method for NMR prediction. researchgate.netfrontiersin.org
Infrared (IR) Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule. These frequencies correspond to the peaks in an IR spectrum. By analyzing the computed vibrational modes, each peak can be assigned to a specific molecular motion, such as the C≡N stretch of the nitrile group or the C-H vibrations of the methyl and phenyl groups. This aids in the interpretation of experimental IR spectra and confirms the presence of key functional groups.
The following table provides a hypothetical example of predicted spectroscopic data for this compound based on DFT calculations.
| Parameter | Predicted Value |
| ¹³C NMR Chemical Shift (C≡N) | ~118 ppm |
| ¹H NMR Chemical Shift (CH₂) | ~3.8 ppm |
| IR Frequency (C≡N stretch) | ~2250 cm⁻¹ |
| Note: These are example values and the actual predicted values can vary depending on the level of theory and basis set used in the calculation. |
Mechanistic Investigations of Reaction Pathways
DFT calculations are instrumental in exploring the potential energy surfaces of chemical reactions, allowing for the investigation of reaction mechanisms. researchgate.net For reactions involving this compound, such as its synthesis or subsequent transformations, computational studies can identify transition states, intermediates, and the associated activation energies. This provides a detailed, step-by-step picture of how the reaction proceeds. For example, in a synthetic pathway, DFT could be used to compare the feasibility of different routes by calculating the energy barriers for each step. This information is crucial for optimizing reaction conditions and understanding the factors that control the reaction's outcome.
Molecular Modeling and Conformational Analysis
Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures. Conformational analysis, a key aspect of molecular modeling, focuses on the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. numberanalytics.comrsc.org
Computational Studies on Structure-Reactivity Correlations
Computational studies are extensively used to establish quantitative structure-reactivity relationships (QSRR). chemrxiv.org These studies aim to find mathematical correlations between the structural or physicochemical properties of a series of compounds and their chemical reactivity. chemrxiv.org
For a class of compounds including this compound, QSRR can be used to predict the reactivity of new, unsynthesized derivatives. This is often achieved by calculating a set of molecular descriptors using computational methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological. By correlating these descriptors with experimentally determined reactivity data (e.g., reaction rates), a predictive model can be built. chemrxiv.orgpatonlab.com For example, the Hammett equation is a classic example of a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions of substituted aromatic compounds with parameters that quantify the electronic effect of the substituents. researchgate.net Computational methods can be used to derive similar relationships for more complex systems and a wider range of reactions. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can also be applied to understand how the 3D arrangement of steric and electrostatic fields influences reactivity. nih.gov
Future Research Directions and Emerging Applications in Synthetic Chemistry
Development of More Efficient and Sustainable Synthetic Strategies
The synthesis of arylacetonitriles, including 2-(3-chloro-4-methylphenyl)acetonitrile, is moving towards more sustainable and efficient methodologies. Traditional methods often rely on harsh reagents and generate significant waste. Current and future research emphasizes the use of catalysis, milder reaction conditions, and improved atom economy.
One promising approach involves the nickel-catalyzed cyanation of benzyl (B1604629) chlorides. Researchers have developed a strategy using a Ni(cod)2/PPh3 catalyst system for the reaction of benzyl chlorides with trimethylsilyl (B98337) cyanide, which proceeds under base-free conditions rsc.org. This method represents a significant improvement over traditional routes that may require strong bases, which can limit the functional group tolerance of the reaction.
Future strategies will likely focus on:
Earth-Abundant Metal Catalysis: Expanding the use of catalysts based on iron, copper, and nickel to replace more expensive and less abundant precious metals like palladium and rhodium.
C-H Functionalization: Direct cyanation of C-H bonds on the toluene (B28343) precursor, bypassing the need for a halogenated intermediate, which would significantly improve the atom economy and reduce waste streams.
Biocatalysis: Employing enzymes to catalyze the synthesis, offering high selectivity under mild, aqueous conditions.
Table 1: Comparison of Synthetic Strategies for Arylacetonitriles
| Feature | Traditional Cyanation (e.g., Kolbe Nitrile Synthesis) | Modern Catalytic Cyanation (e.g., Ni-catalyzed) rsc.org |
| Cyanide Source | Alkali metal cyanides (e.g., NaCN, KCN) | Trimethylsilyl cyanide (TMSCN) |
| Catalyst | Typically uncatalyzed | Nickel complexes (e.g., Ni(cod)2/PPh3) |
| Conditions | Often requires harsh conditions, strong bases | Base-free, milder conditions |
| Substrate Scope | Can be limited by sensitive functional groups | Broader functional group tolerance |
| Sustainability | Generates stoichiometric inorganic salt waste | More atom-economical, catalyst can be recycled in principle |
Exploration of Novel Reaction Pathways and Catalytic Systems
The reactivity of this compound is not limited to the nitrile group. The activated methylene (B1212753) bridge and the substituted aromatic ring are also targets for functionalization, opening doors to novel molecular architectures.
Recent advances have demonstrated the palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides, providing access to a variety of substituted aryl acrylonitriles with yields up to 95% nih.gov. This transformation highlights the ability to forge new carbon-carbon bonds at the α-position. Arylacetonitriles bearing both electron-donating and electron-withdrawing groups have proven to be effective substrates in these reactions nih.gov.
Future research will likely explore:
Photoredox Catalysis: Using visible light to generate radical intermediates from the arylacetonitrile, enabling novel C-H functionalization or cyclization reactions that are difficult to achieve with traditional thermal methods rsc.org.
Asymmetric Catalysis: Developing chiral catalysts to control the stereochemistry during reactions at the α-carbon, leading to the synthesis of enantiomerically pure compounds, which are crucial in medicinal chemistry.
Multi-component Reactions: Designing one-pot reactions where this compound and several other starting materials combine to form complex molecules, increasing synthetic efficiency nih.gov. Transition-metal catalysis, in particular, has been instrumental in advancing C-H functionalization, allowing for the creation of complex benzene (B151609) molecules with diverse substitution patterns through sequential catalytic reactions nih.gov.
Utilization of this compound as a Key Precursor for Advanced Organic Materials
The structural characteristics of this compound make it an attractive building block for advanced organic materials. Organic materials are being developed for a wide range of applications due to their availability, diversity, and cost-effectiveness jhu.edu. The nitrile group can be hydrolyzed, reduced, or used in cycloadditions to create polymers and other macromolecules.
Arylacetonitriles serve as important intermediates in organic synthesis. mdpi.com Specifically, they can be used to create vinylene-linked covalent organic frameworks (COFs) nih.gov. In one method, acetonitrile (B52724) itself undergoes cyclotrimerization and subsequent Aldol condensation in a one-pot synthesis to form a crystalline COF with a high surface area nih.gov. This principle can be extended to substituted arylacetonitriles to create functionalized porous materials for applications in gas storage, separation, and catalysis.
Emerging applications in this area include:
Organic Semiconductors: Incorporating the 3-chloro-4-methylphenyl moiety into conjugated polymer backbones to tune the electronic properties for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The substitution pattern on the phenyl ring can influence the packing and charge transport properties of the material jhu.edu.
Sequence-Defined Polymers: Using the nitrile as a handle for controlled polymerization reactions to create polymers with a precise sequence of monomers. These materials have potential applications in data storage and targeted drug delivery jhu.edu.
Porous Organic Cages: Synthesizing discrete molecular cages for host-guest chemistry and molecular sensing.
Integration into Automated Synthesis and Flow Chemistry Platforms
The synthesis and functionalization of molecules like this compound are increasingly being adapted for automated and flow chemistry systems. These technologies offer significant advantages over traditional batch processing, including enhanced safety, reproducibility, and scalability syrris.comnih.gov.
Flow chemistry platforms enable reactions to be performed in a continuous stream, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. Automated systems can perform multi-step syntheses and reaction optimizations with minimal human intervention, accelerating the discovery of new compounds and processes nih.govchemrxiv.org. A flow synthesis approach can reduce both cost and time, making it valuable for the rapid optimization and preparation of diverse compound libraries syrris.com.
Future integration will likely involve:
End-to-End Synthesis: Developing fully automated platforms that can perform the entire synthesis of a target molecule from simple precursors, including work-up and purification steps nih.gov.
Machine Learning-Assisted Optimization: Coupling flow reactors with artificial intelligence (AI) algorithms to rapidly explore reaction conditions and identify optimal synthetic protocols nih.gov.
On-Demand Manufacturing: Using compact and reconfigurable flow systems for the small-scale, on-demand production of specialty chemicals and pharmaceutical intermediates youtube.com.
Table 2: Batch vs. Flow Synthesis for Arylacetonitrile Derivatives
| Parameter | Traditional Batch Synthesis syrris.com | Automated Flow Synthesis syrris.comnih.gov |
| Scalability | Difficult; requires re-optimization for different scales | Straightforward; scale-up by running the system for longer |
| Safety | Higher risk with large volumes of hazardous reagents | Enhanced; small reaction volumes, better heat and pressure control |
| Reproducibility | Can vary between batches and operators | High; precise control over reaction parameters |
| Efficiency | Often involves multiple manual isolation/purification steps | Can integrate synthesis, work-up, and analysis in one continuous process |
| Optimization | Time-consuming, one-at-a-time parameter changes | Rapid; high-throughput screening of conditions is possible |
Investigation of Complex Molecular Systems Derived from Arylacetonitriles
Arylacetonitriles are valuable building blocks for constructing more complex molecular systems, particularly heterocyclic compounds that form the core of many pharmaceuticals and bioactive natural products. The nitrile group is a versatile synthon that can be transformed into amines, amides, carboxylic acids, and various nitrogen-containing heterocycles ntnu.no.
For instance, arylacetonitriles are used in the synthesis of substituted pyridines and other nitrogen-containing heterocycles mdpi.com. Derivatives such as 2-amino-2-(3-chloro-4-methylphenyl)acetonitrile are themselves valuable intermediates for further synthetic elaboration synhet.com.
Future research in this domain will focus on:
Diversity-Oriented Synthesis: Using this compound as a starting point to generate large libraries of structurally diverse compounds for high-throughput screening in drug discovery.
Biomimetic Synthesis: Designing synthetic routes that mimic biosynthetic pathways to construct complex natural products from simple arylacetonitrile precursors.
Supramolecular Chemistry: Utilizing the specific electronic and steric properties of the 3-chloro-4-methylphenyl group to direct the self-assembly of complex, functional supramolecular structures.
Q & A
Q. What are the optimal synthetic routes for 2-(3-chloro-4-methylphenyl)acetonitrile, and how can reaction efficiency be validated?
A common method involves nucleophilic substitution or condensation reactions. For example, reacting 3-chloro-4-methylbenzaldehyde with a nitrile source (e.g., potassium cyanide) under basic conditions (e.g., NaOH or K₂CO₃) to form the acetonitrile group . Efficiency can be validated using HPLC with acetonitrile-based mobile phases (e.g., 100 µg/mL in acetonitrile for calibration) to quantify yield and purity . Intermediate characterization via NMR (¹H/¹³C) and IR spectroscopy ensures regioselectivity and functional group integrity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Spectroscopy : ¹H NMR (to confirm aromatic substitution pattern and nitrile presence) and IR (C≡N stretch at ~2250 cm⁻¹).
- Chromatography : Reverse-phase HPLC with acetonitrile gradients for purity assessment .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C₉H₈ClN, theoretical MW: 165.02 g/mol) .
Q. What are the primary research applications of this compound in organic chemistry?
This compound serves as a versatile building block for synthesizing pharmaceuticals, agrochemicals, and heterocycles. For instance, it can undergo nucleophilic addition to form amines or react with carbonyl compounds in Knoevenagel condensations . Its chloro and methyl substituents enhance steric and electronic tuning in target molecules .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence reactivity in cross-coupling reactions?
The electron-withdrawing chloro group at position 3 activates the aromatic ring for electrophilic substitution, while the methyl group at position 4 introduces steric hindrance. Computational studies (DFT) can predict reactive sites, and experimental validation via Suzuki-Miyaura coupling with aryl boronic acids can demonstrate regioselectivity . Competing pathways (e.g., para vs. ortho substitution) may require protective groups or directing agents (e.g., Lewis acids) .
Q. What challenges arise in crystallographic studies of derivatives, and how can intermolecular interactions be optimized?
Crystal packing is influenced by the nitrile's polarity and chloro-methyl steric effects. SHELXL refinement (via SHELX software) can resolve disorder in aromatic rings or substituents . Co-crystallization with hydrogen-bond donors (e.g., alcohols) may improve crystal quality. Conflicting data on melting points or lattice parameters should be addressed by standardizing crystallization solvents (e.g., acetonitrile/water mixtures) .
Q. How can contradictory biological activity data for derivatives be resolved?
Discrepancies in receptor binding assays (e.g., neurotransmitter targets) may stem from impurities or isomerism. Control measures include:
- Purity : HPLC-MS to exclude byproducts (e.g., dechlorinated analogs) .
- Stereochemistry : Chiral chromatography or asymmetric synthesis to isolate enantiomers .
- Assay Conditions : Standardized cell lines and buffer systems (e.g., pH 7.4 PBS) to minimize variability .
Q. What strategies mitigate competing substitution pathways during functionalization?
- Directed Metalation : Use of directing groups (e.g., -OMe) to prioritize specific positions.
- Protection/Deprotection : Temporarily blocking reactive sites with silyl or acetyl groups .
- Catalysis : Transition-metal catalysts (e.g., Pd/Cu) for selective C-H activation .
Methodological Tables
| Parameter | Synthetic Optimization | Analytical Validation |
|---|---|---|
| Reaction Base | K₂CO₃ (mild, minimizes side reactions) | HPLC Column: C18, 5 µm, 250 mm |
| Solvent | DMF (polar aprotic) | Mobile Phase: Acetonitrile/H₂O (70:30) |
| Purification | Flash chromatography (SiO₂, hexane/EtOAc) | HRMS Calibration: ESI+, m/z 165.02 |
| Yield Validation | Gravimetric analysis vs. HPLC | NMR Reference: TMS (δ 0 ppm) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
